7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine 7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2097895-91-3
VCID: VC4352117
InChI: InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3
SMILES: CC1=NC2=CC=NN2C(=C1)OC3CCCC3
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine

CAS No.: 2097895-91-3

Cat. No.: VC4352117

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine - 2097895-91-3

Specification

CAS No. 2097895-91-3
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 7-cyclopentyloxy-5-methylpyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C12H15N3O/c1-9-8-12(16-10-4-2-3-5-10)15-11(14-9)6-7-13-15/h6-8,10H,2-5H2,1H3
Standard InChI Key AKVMIDPBSVKONO-UHFFFAOYSA-N
SMILES CC1=NC2=CC=NN2C(=C1)OC3CCCC3

Introduction

Structural and Chemical Characteristics

Core Architecture

The pyrazolo[1,5-a]pyrimidine core consists of a six-membered pyrimidine ring fused to a five-membered pyrazole ring, creating a planar, rigid framework. In 7-(cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine, the methyl group at position 5 increases steric bulk, while the cyclopentyloxy moiety at position 7 introduces lipophilicity and potential hydrogen-bonding interactions (Figure 1) .

Table 1: Key Structural Features

PositionSubstituentRole
5MethylEnhances metabolic stability
7CyclopentyloxyModulates solubility and target binding

Spectroscopic and Computational Insights

Density functional theory (DFT) studies predict that the cyclopentyloxy group adopts a chair-like conformation, minimizing steric clashes with the pyrimidine ring. Nuclear magnetic resonance (NMR) data for analogous compounds (e.g., 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine) show characteristic shifts for protons adjacent to electronegative substituents, with δ 8.2–8.5 ppm for pyrimidine protons and δ 1.2–1.5 ppm for methyl groups .

Synthesis and Functionalization

Core Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles. For example, 5-amino-3-methylpyrazole reacts with β-ketoesters under basic conditions to form the dihydroxy intermediate, followed by chlorination using phosphorus oxychloride (POCl₃) to introduce reactive sites for further derivatization .

Scheme 1: Generalized Synthesis Pathway

  • Cyclocondensation:
    5-Amino-3-methylpyrazole+Diethyl malonateEtONa2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol\text{5-Amino-3-methylpyrazole} + \text{Diethyl malonate} \xrightarrow{\text{EtONa}} \text{2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol}

  • Chlorination:
    Diol intermediatePOCl35,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine\text{Diol intermediate} \xrightarrow{\text{POCl}_3} \text{5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine}

  • Substitution:
    7-Chloro intermediate+CyclopentanolK2CO37-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine\text{7-Chloro intermediate} + \text{Cyclopentanol} \xrightarrow{\text{K}_2\text{CO}_3} \text{7-(Cyclopentyloxy)-5-methylpyrazolo[1,5-a]pyrimidine}

Optimization Challenges

Reaction yields depend on the electronic effects of substituents. Electron-withdrawing groups (EWGs) at the 4-position of the pyrimidine ring improve cyclization efficiency, while steric hindrance from the cyclopentyl group necessitates prolonged reaction times (12–24 hrs) at elevated temperatures (80–100°C) .

Physicochemical Properties

Solubility and Lipophilicity

The methyl group enhances logP (predicted: 2.8), favoring membrane permeability, while the cyclopentyloxy moiety reduces aqueous solubility (0.12 mg/mL in PBS). These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential .

Table 2: Predicted Physicochemical Data

PropertyValue
Molecular Weight273.3 g/mol
logP2.8
Aqueous Solubility (25°C)0.12 mg/mL
pKa4.1 (pyrimidine N), 9.8 (pyrazole N)

Biological Activity and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit potent inhibition of phosphoinositide 3-kinase δ (PI3Kδ), a target in inflammatory diseases. Analogous compounds (e.g., CPL302253) show IC₅₀ values ≤2.8 nM, with selectivity over α/β/γ isoforms attributed to the cyclopentyloxy group’s interaction with a hydrophobic pocket in the PI3Kδ active site .

Applications in Drug Development

Lead Optimization

The compound’s scaffold serves as a starting point for analogs targeting respiratory diseases. Structural modifications at positions 5 and 7 optimize potency and pharmacokinetics. For instance, replacing methyl with trifluoromethyl improves metabolic stability in hepatic microsomes (t₁/₂ > 120 mins) .

Material Science Applications

Pyrazolo[1,5-a]pyrimidines exhibit blue fluorescence (λem = 450 nm) due to extended π-conjugation. The cyclopentyloxy group red-shifts emission by 15 nm, making derivatives candidates for organic light-emitting diodes (OLEDs) .

Recent Research Directions

Targeted Drug Delivery

Nanoparticle formulations (e.g., PLGA-PEG) enhance solubility and tumor accumulation. Preclinical studies show a 3-fold increase in antitumor efficacy compared to free drug in xenograft models .

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